5-Bromo-6-oxocholestan-3-yl acetate

Description

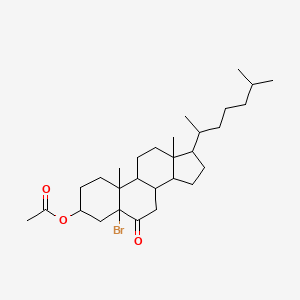

5-Bromo-6-oxocholestan-3-yl acetate is a steroidal derivative characterized by a bromine atom at the C5 position, a ketone group at C6, and an acetylated hydroxyl group at C3 of the cholestane skeleton. The bromine substituent enhances electrophilic reactivity, while the ketone and acetate groups influence solubility and metabolic stability .

Properties

CAS No. |

14956-20-8 |

|---|---|

Molecular Formula |

C29H47BrO3 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[5-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H47BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25H,7-17H2,1-6H3 |

InChI Key |

YSMYGJURSXWFES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)OC(=O)C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-oxocholestan-3-yl acetate typically involves multiple steps, starting from cholestane or its derivatives. One common method includes the bromination of cholestane at the 5th position, followed by oxidation to introduce the keto group at the 6th position. The final step involves the esterification of the hydroxyl group at the 3rd position with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-oxocholestan-3-yl acetate can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions, potentially leading to the formation of more complex derivatives.

Reduction: The keto group at the 6th position can be reduced to a hydroxyl group.

Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group can yield 5-Bromo-6-hydroxycholestan-3-yl acetate, while substitution of the bromine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-oxocholestan-3-yl acetate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex steroid derivatives.

Biology: Studies have explored its potential as a modulator of biological pathways, particularly those involving steroid hormones.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

Industry: It is used in the development of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-oxocholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in steroid metabolism. The acetate ester may also influence its solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Analog: 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol Acetate

Key Differences :

- C6 Functional Group: The target compound features a 6-oxo (ketone) group, whereas the analog contains a 6β,19-epoxy bridge.

Table 1: Structural and Functional Comparison

| Property | 5-Bromo-6-oxocholestan-3-yl Acetate | 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol Acetate |

|---|---|---|

| C6 Functional Group | Oxo (C=O) | Epoxy (C-O-C bridge) |

| C19 Modification | None | Epoxy bridge with C19 |

| Molecular Formula* | C₂₉H₄₅BrO₃ | C₂₉H₄₅BrO₃ |

| Reactivity | Electrophilic at C5, reducible C6 | Epoxide ring-opening potential |

| Applications | Synthetic intermediate | Potential enzyme inhibitor or probe |

*Molecular formulas inferred from analogous cholestane derivatives .

Brominated Indole Derivatives (e.g., 5-Bromoindoxyl Acetate)

For example:

- 5-Bromoindoxyl Acetate : Used in histochemical staining to detect esterase activity. Unlike the cholestane derivative, its planar indole structure allows for π-π stacking in biochemical assays .

- Ethyl 5-Acetoxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate : Features dual bromine atoms and an ester group, enhancing its utility as a halogenated building block in medicinal chemistry .

Key Contrast :

- Backbone Flexibility : Steroidal compounds like this compound exhibit rigid tetracyclic frameworks, whereas indole derivatives are more planar and conformationally flexible.

- Biological Targets : Steroids often interact with lipid membranes or nuclear receptors, while indoles target enzymes or DNA-binding proteins .

Halogenated Cholestane Derivatives in Industrial Catalogs

Commercial analogs such as 5-Bromo-4-Chloro-3-Indoxyl myo-inositol-1-phosphate highlight the role of halogenation in modulating solubility and bioactivity. However, these compounds lack the cholestane backbone, instead incorporating inositol or galactopyranoside moieties for cell-signaling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.